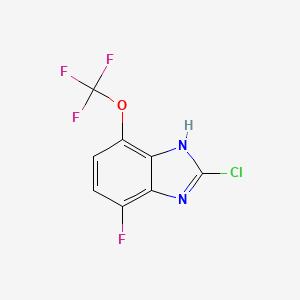
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Halogenation: Substitution reactions to introduce chlorine and fluorine atoms.
Methoxylation: Introduction of the trifluoromethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, trifluoromethoxy anions, and various catalysts.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications, such as antiviral, antifungal, or anticancer agents.
Industry: Use in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluoro-1H-1,3-benzimidazole
- 2-Chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
- 4-Fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
Uniqueness
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the specific combination of chlorine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H3ClF4N2O |
|---|---|
Poids moléculaire |
254.57 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-5-3(10)1-2-4(6(5)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
Clé InChI |
YZOJWESVRGAKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
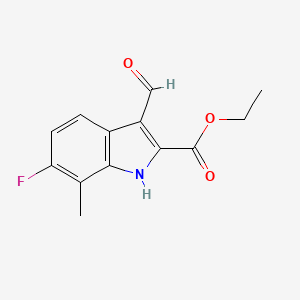
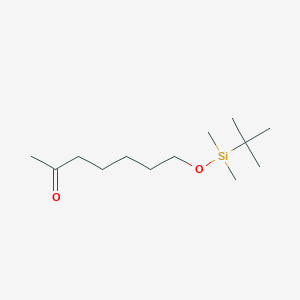


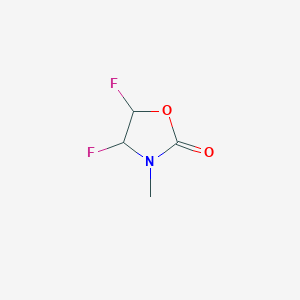
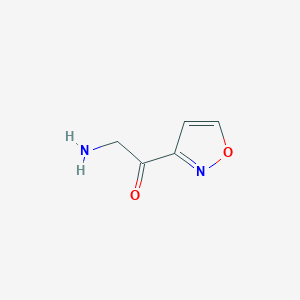
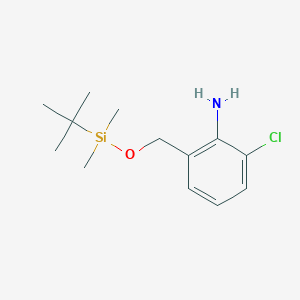
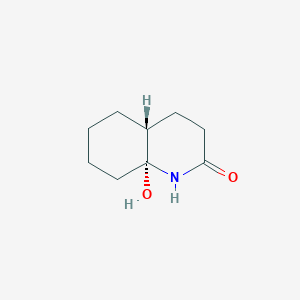
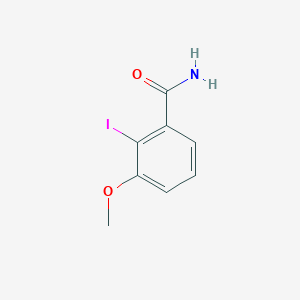
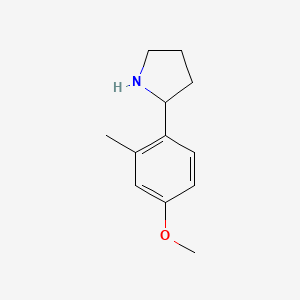
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
